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Indium oxide (InO)

2D semiconductor carrier mobility thin-film transistor

Indium oxide (CAS 12136-26-4), systematically named indium(II) oxide or indium monoxide (InO), is a binary oxide of indium in the +2 oxidation state with a 1:1 In:O stoichiometric ratio and a formula weight of 130.817 g·mol⁻¹. Unlike the commercially dominant indium(III) oxide (In₂O₃, CAS 1312-43-2), InO is a gray to black pyrophoric powder that is air-sensitive and requires handling under inert atmosphere.

Molecular Formula InO
Molecular Weight 130.817 g/mol
CAS No. 12136-26-4
Cat. No. B1144093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium oxide (InO)
CAS12136-26-4
Molecular FormulaInO
Molecular Weight130.817 g/mol
Structural Identifiers
InChIInChI=1S/In.O
InChIKeyNQBRDZOHGALQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Indium Oxide (InO, CAS 12136-26-4) Procurement Guide: Distinct Identity Among Indium Oxides


Indium oxide (CAS 12136-26-4), systematically named indium(II) oxide or indium monoxide (InO), is a binary oxide of indium in the +2 oxidation state with a 1:1 In:O stoichiometric ratio and a formula weight of 130.817 g·mol⁻¹ [1]. Unlike the commercially dominant indium(III) oxide (In₂O₃, CAS 1312-43-2), InO is a gray to black pyrophoric powder that is air-sensitive and requires handling under inert atmosphere [2]. While bulk InO has historically been a niche research compound primarily studied in gas-phase spectroscopy and cluster science, the recent experimental realization of atomically thin two-dimensional (2D) InO via MOCVD intercalation has opened new application frontiers in wide-bandgap nanoelectronics [3]. This guide provides quantitative, comparator-driven evidence to support scientific selection and procurement decisions for InO relative to its closest analogs.

Why In₂O₃ or ITO Cannot Substitute for Indium Oxide (InO, CAS 12136-26-4) in Critical Research Applications


Scientific and industrial users cannot simply interchange indium oxide (InO) with the far more common indium(III) oxide (In₂O₃) or ITO because the three compounds differ fundamentally in oxidation state, stoichiometry, electronic structure, and stability [1]. InO possesses the 1:1 In:O ratio with indium in the uncommon +2 oxidation state, whereas In₂O₃ has a 2:3 ratio with indium in the +3 state. First-principles calculations demonstrate that 2D InO and 2D In₂O₃ adopt entirely different crystal structures with distinct electronic properties: 2D InO forms a quadruple-layer with an indirect bandgap and phonon-confirmed dynamical stability, while hexagonal In₂O₃ monolayers exhibit direct bandgaps with higher cohesive energies (5.00–5.21 eV/atom) [2]. Critically, bulk InO powder is pyrophoric and air-sensitive—requiring argon or vacuum packaging—whereas In₂O₃ is a stable, light-yellow powder that can be handled in ambient conditions [3]. These structural, electronic, and handling divergences mean that InO cannot be treated as a drop-in replacement for In₂O₃-based materials and must be evaluated on its own quantitative merit.

Quantitative Differentiation Evidence for Indium Oxide (InO, CAS 12136-26-4) vs. In₂O₃, ZnO, and Other InX Monolayers


Carrier Mobility in the 2D Limit: InO Monolayer vs. In₂O₃ Thin-Film Transistors and ZnO

In the 2D monolayer limit, InO exhibits the highest predicted electron carrier mobility among all 18 monolayer metal oxides systematically screened via first-principles DFT calculations, reaching 8,540 cm²·V⁻¹·s⁻¹ [1]. This value is approximately 85 times higher than the best experimentally achieved field-effect mobility in polycrystalline In₂O₃ TFTs (~100 cm²·V⁻¹·s⁻¹) [2] and over 400 times higher than the typical Hall mobility of conventional In₂O₃ thin films (35 cm²·V⁻¹·s⁻¹) [3]. The InO monolayer also dramatically exceeds the mobility of ZnO thin films (20 cm²·V⁻¹·s⁻¹) [3]. This extraordinary predicted mobility originates from the highly dispersive conduction band of the InO monolayer and its superior oxidation resistance compared to other 2D metal oxides [1].

2D semiconductor carrier mobility thin-film transistor metal oxide monolayer

Wide Experimental Bandgap: 2D InO (4.1 eV) vs. Bulk In₂O₃ (~3.6 eV) and ZnO (3.35 eV)

Experimentally, 2D InO synthesized by MOCVD intercalation at a graphene/SiC interface exhibits a wide bandgap of 4.1 eV, measured directly by conductive atomic force microscopy (C-AFM) [1]. This value is significantly larger than the direct optical bandgap of bulk In₂O₃, which is consistently reported in the 3.55–3.75 eV range [2], and also exceeds the bandgap of ZnO (3.35 eV) [3]. DFT calculations at the HSE06 hybrid functional level corroborate the experimental finding, yielding a bandgap of 4.1 eV for the 2D InO quadruple-layer structure [1]. The wider bandgap of 2D InO positions it for deep-ultraviolet optoelectronic applications where In₂O₃ and ZnO would be optically absorbing.

wide-bandgap semiconductor bandgap engineering UV optoelectronics 2D materials

Mechanical Stiffness: InO Monolayer Young's Modulus Exceeds All Other InX (X = S, Se, Te) Monolayers

Among the four indium monochalcogenide/monoxide monolayers InX (X = O, S, Se, Te) systematically compared via DFT, the InO monolayer possesses the highest Young's modulus at 79.1 N·m⁻¹ and the largest Poisson's ratio at 0.44 [1]. The Young's modulus of InO exceeds that of InS, InSe, and InTe monolayers, establishing InO as the mechanically stiffest member of this isostructural series. This superior stiffness is attributed to the stronger In–O bond compared to In–S, In–Se, and In–Te bonds, which also manifests in the highest cohesive energy among the series. Additionally, InO exhibits a negative thermal expansion coefficient at low temperatures—a distinctive thermomechanical behavior not shared by all InX counterparts [1].

elastic properties Young's modulus 2D mechanical robustness nanoelectromechanical systems

Handling and Stability: Pyrophoric and Air-Sensitive InO Powder vs. Ambient-Stable In₂O₃

Bulk indium(II) oxide (InO) powder is classified as air-sensitive and pyrophoric—capable of spontaneous ignition upon exposure to air—and is described as a gray to black powder [1]. It can be produced by carefully reducing In₂O₃ with hydrogen, but the resulting InO must be stored and handled under argon or vacuum to prevent oxidation back to In₂O₃ or combustion [2]. In stark contrast, In₂O₃ is a thermally stable, light-yellow powder that is insoluble in water, stable in air up to high temperatures, and does not require special atmospheric handling [3]. This stability differential has direct consequences for procurement: InO shipments typically require sealed, inert-atmosphere packaging, whereas In₂O₃ can be shipped and stored in standard containers.

pyrophoric material air-sensitive compound inert atmosphere handling chemical stability

Experimentally Validated 2D Structural Identity: InO Quadruple-Layer vs. h-In₂O₃ Monolayer

2D InO has been experimentally realized and structurally validated, whereas many proposed 2D oxides remain purely computational [1]. Scanning transmission electron microscopy (STEM) imaging of MOCVD-grown 2D InO reveals a distinct quadruple-layer structure with O–In–In–O stacking sequence and In–In atomic distances of 2.6 ± 0.1 Å (in-plane) and 2.94 Å (out-of-plane), which closely match DFT-predicted values of 3.0 Å and 2.94 Å, respectively [2]. Phonon dispersion calculations confirm that this 2D InO quadruple-layer is dynamically stable (no imaginary frequencies), whereas the alternative O–In–O–In stacking is gapless and metallic [2]. In contrast, 2D In₂O₃ adopts a hexagonal monolayer structure (h-In₂O₃) with a higher cohesive energy of 5.21 eV/atom for the most stable 12-membered-ring variant, indicating greater thermodynamic stability than 2D InO [2]. The experimental confirmation of 2D InO's unique structural motif—distinct from any In₂O₃ polymorph—makes it a structurally non-interchangeable material for 2D heterostructure engineering.

2D materials atomic structure STEM imaging MOCVD synthesis phonon stability

Evidence-Backed Application Scenarios for Indium Oxide (InO, CAS 12136-26-4) Selection


2D Ultrahigh-Mobility Transistor Channels

Researchers fabricating atomically thin field-effect transistors requiring channel mobility far beyond the ~100 cm²·V⁻¹·s⁻¹ ceiling of state-of-the-art In₂O₃ TFTs should evaluate 2D InO monolayers. DFT calculations predict intrinsic electron mobility up to 8,540 cm²·V⁻¹·s⁻¹ for the InO monolayer [1], and 2D InO has been experimentally realized via MOCVD intercalation at graphene/SiC interfaces with a measured bandgap of 4.1 eV [2]. The combination of ultrahigh predicted mobility and wide bandgap makes InO a compelling candidate channel material for next-generation high-speed, low-power logic devices where In₂O₃ or IGZO TFTs would be performance-limiting.

Deep-Ultraviolet Transparent Optoelectronics

For optoelectronic devices requiring transparency extending into the deep-UV region (below ~340 nm), the 4.1 eV experimental bandgap of 2D InO [1] provides a wider transparency window than In₂O₃ (3.55–3.75 eV) [2] or ZnO (3.35 eV). This bandgap advantage of ~0.35–0.75 eV enables InO-based UV photodetectors, transparent electrodes for UV lithography, and solar-blind photodiodes where narrower-gap oxides would absorb the target wavelengths, compromising device performance.

Strain-Tolerant 2D Nanoelectromechanical Systems (NEMS)

The InO monolayer exhibits the highest Young's modulus (79.1 N·m⁻¹) and Poisson's ratio (0.44) among the entire InX (X = O, S, Se, Te) monolayer family [1], establishing it as the mechanically most robust 2D indium compound. This mechanical superiority positions InO for flexible NEMS resonators, strain sensors, and piezoelectric devices where structural integrity under cyclic mechanical loading is paramount. The negative thermal expansion coefficient at low temperature further differentiates InO for cryogenic NEMS applications.

Fundamental Studies of Divalent Indium Chemistry and Reactivity

As one of the few stable compounds featuring indium in the +2 oxidation state, bulk InO powder (CAS 12136-26-4) serves as an essential precursor for fundamental research into low-valent indium chemistry, surface reactivity, and catalytic mechanisms [1]. Its pyrophoric nature enables studies of highly reactive oxide surfaces and oxidation kinetics that are inaccessible with the inert In₂O₃ surface [2]. Research groups investigating indium-based catalysts, solid-state gas sensors with reactive oxide interfaces, or the fundamental thermodynamics of the In–O system require stoichiometrically pure InO rather than In₂O₃.

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